N-(2,3-dimethylphenyl)propanamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
50824-86-7 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)propanamide |
InChI |
InChI=1S/C11H15NO/c1-4-11(13)12-10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3,(H,12,13) |
InChI Key |
YBGUAZYPHZLGJX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1C)C |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1C)C |
Other CAS No. |
50824-86-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies for N 2,3 Dimethylphenyl Propanamide and Its Advanced Derivatives
Established Synthetic Pathways for the N-(2,3-dimethylphenyl)propanamide Core Structure
The fundamental structure of this compound is assembled through well-established organic reactions, primarily involving the formation of an amide bond between 2,3-dimethylaniline (B142581) and a propanoyl precursor.
Acylation Reactions Involving 2,3-Dimethylphenylamine
A primary and direct method for the synthesis of this compound is the acylation of 2,3-dimethylaniline. This is typically achieved through a nucleophilic acyl substitution reaction where the amino group of 2,3-dimethylaniline attacks an activated propanoyl derivative, most commonly propanoyl chloride. The reaction is generally carried out in an inert solvent, and a base is often added to neutralize the hydrochloric acid byproduct.
A representative reaction involves the dropwise addition of propanoyl chloride to a stirred solution of 2,3-dimethylaniline in a suitable solvent like dichloromethane (B109758) at a controlled temperature. The presence of a tertiary amine base, such as triethylamine, is crucial for scavenging the HCl generated, thereby driving the reaction to completion.
Table 1: Typical Reagents and Conditions for Acylation of 2,3-Dimethylaniline
| Amine | Acylating Agent | Solvent | Base |
| 2,3-Dimethylaniline | Propanoyl chloride | Dichloromethane | Triethylamine |
This method provides a straightforward and efficient route to the this compound core structure, which can then be used in further derivatization.
Amide Bond Formation Strategies
Beyond the use of acyl chlorides, a variety of coupling reagents have been developed to facilitate amide bond formation under milder conditions, which is particularly important when dealing with sensitive functional groups. These reagents activate the carboxylic acid (propanoic acid in this case) to form a more reactive intermediate that is readily attacked by the amine.
Commonly employed coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.comluxembourg-bio.com The mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and a urea (B33335) byproduct. luxembourg-bio.com
To improve reaction yields and minimize side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. peptide.comnih.gov HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and efficiently acylates the amine. Other advanced coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also utilized for challenging amide couplings. nih.gov
Table 2: Common Amide Bond Formation Reagents
| Coupling Reagent | Additive | Byproduct | Key Advantage |
| DCC | HOBt | Dicyclohexylurea (DCU) | High reactivity, insoluble byproduct |
| EDC | HOBt | Water-soluble urea | Easy workup |
| HATU | DIPEA | - | High efficiency for difficult couplings |
Deuterium (B1214612) Labeling Studies in Synthetic Routes
Deuterium labeling is a powerful tool in medicinal chemistry and drug metabolism studies to investigate reaction mechanisms and metabolic pathways. The incorporation of deuterium into the this compound structure can be achieved by using deuterated starting materials or reagents.
For instance, to introduce deuterium into the propanamide moiety, a deuterated propanoic acid or propanoyl chloride can be used in the acylation or coupling reactions described above. The synthesis of such labeled precursors can be accomplished through various methods, including the reduction of a suitable precursor with a deuterium source like lithium aluminum deuteride (B1239839) (LiAlD₄). nih.gov
Deuterium can also be introduced at specific positions on the dimethylphenyl ring by starting with a deuterated 2,3-dimethylaniline. These labeled compounds are invaluable for quantitative analysis using mass spectrometry, where they can serve as internal standards. mdpi.com The synthesis of stereospecifically deuterated compounds can provide insights into the stereochemical aspects of enzymatic reactions. nih.govnih.gov
Synthesis of this compound Derivatives with Diverse Heterocyclic Moieties
The core this compound structure serves as a scaffold for the attachment of various heterocyclic systems, leading to the generation of novel derivatives with potentially enhanced biological activities.
Integration of Oxadiazole Ring Systems
The 1,3,4-oxadiazole (B1194373) ring is a common heterocyclic moiety incorporated into drug candidates. The synthesis of this compound derivatives bearing an oxadiazole ring typically involves a multi-step sequence.
A general strategy involves the synthesis of a key intermediate, a 5-substituted-1,3,4-oxadiazole-2-thiol. tandfonline.comacs.org This intermediate is then reacted with an electrophile containing the this compound unit. For example, a 3-halopropanamide derivative of 2,3-dimethylaniline can be prepared and subsequently reacted with the oxadiazole-2-thiol in the presence of a base to form a thioether linkage. tandfonline.comresearchgate.net
The synthesis of the oxadiazole ring itself often starts from a carboxylic acid hydrazide, which is cyclized with carbon disulfide in the presence of a base. tandfonline.comacs.org
Incorporation of Piperidine (B6355638) Scaffolds
Piperidine rings are prevalent in many pharmaceuticals due to their ability to impart favorable physicochemical properties. The integration of a piperidine scaffold into this compound derivatives is often achieved in conjunction with other heterocyclic systems like the oxadiazole ring.
A common synthetic route involves the preparation of a piperidine-containing oxadiazole intermediate. For instance, a piperidine-4-carboxylic acid derivative can be used as a starting material to construct a 5-(piperidin-4-yl)-1,3,4-oxadiazole-2-thiol. tjpr.orgresearchgate.net This intermediate, which now contains the piperidine moiety, can then be coupled with a suitable this compound precursor, as described in the previous section. tandfonline.comresearchgate.net The nitrogen atom of the piperidine ring can be further functionalized, for example, by sulfonylation, to introduce additional diversity. tandfonline.comresearchgate.net
Derivatization with Thiazole (B1198619) and Triazole Systems
The introduction of thiazole and triazole moieties into the this compound scaffold is a significant area of research. These heterocyclic systems are known to be important pharmacophores in medicinal chemistry.
Thiazole Derivatives: The synthesis of thiazole derivatives can be achieved through methods like the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. For instance, 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid can be used as a starting material to produce various thiazole derivatives. thieme-connect.de Another approach involves the reaction of 2-chloro-N-(thiazol-2-yl)acetamide derivatives with 1-substituted-1H-tetrazol-5-thiols in the presence of a base. researchgate.net A plausible retrosynthetic analysis for a compound like N-(2,3-dimethylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide suggests disconnecting the propanamide linker to yield a thiazole-thiophene carboxylic acid and 2,3-dimethylaniline, which are then coupled. researchgate.net
Triazole Derivatives: Triazole-containing derivatives are often synthesized via cycloaddition reactions. A common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry," which joins an azide (B81097) with a terminal alkyne to form a 1,2,3-triazole ring. nih.gov For example, aromatic azides can be prepared from the corresponding anilines and then reacted with an alkyne in the presence of a copper catalyst. nih.gov Another method involves the reaction of a hydrazide with an isothiocyanate to form a thiosemicarbazide, which is then cyclized to a 1,2,4-triazole (B32235) thiol. evitachem.com The synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives has been achieved through both conventional heating and microwave-assisted methods, with the latter offering significantly shorter reaction times. nih.gov
Table 1: Synthesis of Thiazole and Triazole Derivatives
| Derivative Type | Synthetic Method | Key Reactants | Notes |
|---|---|---|---|
| Thiazole | Hantzsch Synthesis | α-haloketone, Thioamide | A classic method for thiazole ring formation. thieme-connect.de |
| Thiazole | Nucleophilic Substitution | 2-chloro-N-(thiazol-2-yl)acetamide, 1-substituted-1H-tetrazol-5-thiol | Reaction is typically base-catalyzed. researchgate.net |
| 1,2,3-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Aromatic azide, Terminal alkyne | A highly efficient and widely used "click chemistry" reaction. nih.gov |
Formation of Hydrazone Derivatives
Hydrazone derivatives are of significant interest due to their reactivity and potential as intermediates for the synthesis of other heterocyclic compounds. The synthesis of hydrazones typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. thieme-connect.demdpi.com
For instance, hydrazones can be prepared by reacting various aromatic aldehydes with hydrazines or hydrazides in a protic solvent. thieme-connect.de In some cases, this reaction can be performed under solvent-free conditions using microwave irradiation. thieme-connect.de The resulting hydrazones can exist as a mixture of E/Z conformers in solution due to restricted rotation around the CO-NH bond. mdpi.com One study reports the synthesis of (E)-2-((2,3-dimethylphenyl)amino)-N'-(furan-2-ylmethylene)benzohydrazide, highlighting the formation of a stable hydrazone derivative. tcichemicals.com Another work describes the coupling of diazonium salts derived from anilines with N-(2,4-dimethylphenyl)-3-oxobutanamide to form hydrazones. beilstein-journals.org
Table 2: Synthesis of Hydrazone Derivatives
| Starting Material 1 | Starting Material 2 | Reaction Conditions | Product Type |
|---|---|---|---|
| Hydrazide | Aldehyde/Ketone | Protic solvent or microwave irradiation | Hydrazone thieme-connect.de |
| Diazonium Salt | N-(2,4-dimethylphenyl)-3-oxobutanamide | Aqueous ethanol, sodium acetate | Hydrazone beilstein-journals.org |
Attachment of Imidazole (B134444) Moieties
The incorporation of imidazole rings into the propanamide structure can be achieved through coupling reactions. A series of N-substituted [4-(trifluoromethyl)-1H-imidazol-1-yl]amide derivatives were synthesized by coupling [4-(trifluoromethyl)-1H-imidazol-1-yl]acetic acid with various 2-amino-N-(substituted)-3-phenylpropanamide derivatives. nih.govnih.gov This amide bond formation is facilitated by a coupling agent such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) in a dipolar aprotic solvent like N,N-dimethylformamide (DMF). nih.gov
The synthesis is a multi-step process. Initially, commercially available (t-butoxycarbonyl)-L-phenylalanine is coupled with various amines using HATU as the coupling agent and N,N-diisopropylethylamine (DIPEA) as a base. nih.gov The resulting Boc-protected amide is then deprotected to yield the free amine, which is subsequently coupled with the imidazole-containing acetic acid to form the final product. nih.gov
Table 3: Synthesis of Imidazole-Containing Propanamides
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1 | (t-butoxycarbonyl)-L-phenylalanine, Amine | HATU, DIPEA | {2-[(t-butoxycarbonyl)amino]-N-(substituted)}-3-phenylpropanamide nih.gov |
| 2 | Boc-protected amide | Deprotection agent | 2-amino-N-(substituted)-3-phenylpropanamide nih.gov |
Synthesis of Sulfonamide-Containing Derivatives
Sulfonamide derivatives of this compound can be synthesized through various routes. A common method for forming the sulfonamide bond is the reaction of an arylsulfonyl chloride with an amine. shd-pub.org.rs Research has been conducted on the synthesis of N-(2,3-dimethylphenyl)benzenesulfonamide derivatives. foliamedica.bg
One synthetic approach involves reacting 3-bromopropionyl chloride with different amines to generate N-alkyl/aralkyl/aryl-3-bromopropanamides. These electrophiles can then be reacted with a nucleophile, such as a thiol-containing heterocycle, to yield the final sulfonamide-containing propanamide derivatives. researchgate.net For example, a series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide has been synthesized using this methodology. researchgate.net The reaction is typically carried out in a polar aprotic solvent like DMF with a base such as lithium hydride. researchgate.net
Table 4: Synthesis of Sulfonamide-Containing Derivatives
| Synthetic Approach | Key Intermediates | Reaction Conditions | Final Product Class |
|---|---|---|---|
| Reaction of sulfonyl chloride with amine | Arylsulfonyl chloride, Amine | Not specified | Sulfonamide derivative shd-pub.org.rs |
Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. rsc.org A specific derivative, 2-[(2,3-dimethylphenyl)amino]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, has been synthesized through the condensation of the corresponding 5-aminopyrazole with pentane-2,4-dione. nih.gov The reaction of 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles with reagents like pentane-2,4-dione or ethyl acetoacetate (B1235776) in the presence of sulfuric acid in acetic acid affords the pyrazolo[1,5-a]pyrimidine core in high yields. rsc.org
Another strategy involves a multi-step reaction starting from 5-amino-3-methylpyrazole and diethyl malonate to form a dihydroxy-pyrazolo[1,5-a]pyrimidine, which is then chlorinated and further substituted. researchgate.net Microwave irradiation has also been employed to chemoselectively synthesize 5,6-diarylpyrazolo[1,5-a]pyrimidines from isoflavones and 3-aminopyrazole. nih.gov
Table 5: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|
| 5-Amino-3-[(2,3-dimethylphenyl)amino]-1H-pyrazole-4-carbonitrile | Pentane-2,4-dione | H2SO4, AcOH | 2-[(2,3-Dimethylphenyl)amino]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile nih.gov |
| 5-Amino-3-arylamino-1H-pyrazole-4-carbonitriles | Pentane-2,4-dione or Ethyl acetoacetate | H2SO4, AcOH | Pyrazolo[1,5-a]pyrimidine derivatives rsc.org |
Synthesis of Piperazine-Fused Propanamides
The synthesis of propanamides containing a piperazine (B1678402) moiety can be achieved by reacting a suitable piperazine derivative with a propanoyl chloride or a related electrophile. For example, N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide derivatives have been synthesized by reacting 1-(3-nitropyridin-2-yl)piperazine (B1350711) with 2-chloro-N-arylpropanamides in the presence of potassium carbonate in acetonitrile. acs.org
The synthesis of the piperazine precursors themselves is a key step. 1-(2,3-Dimethylphenyl)piperazine can be synthesized via the alkylation of piperazine with a 2,3-dimethylphenyl halide. researchgate.net There are three main methods for N-alkylation of piperazine: nucleophilic substitution on alkyl halides, reductive amination, and the reduction of carboxamides. These piperazine intermediates can then be incorporated into the final propanamide structure.
Table 6: Synthesis of Piperazine-Fused Propanamides
| Piperazine Intermediate | Propanamide Precursor | Coupling Conditions | Product Class |
|---|---|---|---|
| 1-(3-Nitropyridin-2-yl)piperazine | 2-Chloro-N-arylpropanamides | K2CO3, Acetonitrile, Reflux | N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamides acs.org |
Advanced Synthetic Techniques
Modern synthetic chemistry employs various advanced techniques to improve reaction efficiency, yield, and environmental friendliness. These methods are applicable to the synthesis of this compound and its derivatives.
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating. nih.gov It has been successfully applied to the synthesis of 1,2,4-triazole derivatives, where reactions that took several hours conventionally were completed in seconds to minutes. nih.gov The Biginelli condensation to form tetrahydropyrimidine (B8763341) derivatives has also been efficiently carried out using microwave irradiation.
Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, can enhance chemical reactivity through acoustic cavitation. This method has been used for the catalyst-free, one-pot synthesis of highly substituted propanamide derivatives in water, promoting green chemistry principles. researchgate.netresearchgate.net Ultrasound has also been shown to accelerate the synthesis of 1,2,4-triazole coupled acetamide (B32628) derivatives, resulting in excellent yields in a short time frame. tcichemicals.com
Flow Chemistry: Continuous flow synthesis involves pumping reagents through a reactor where the reaction occurs. This technique offers precise control over reaction parameters, improved safety, and ease of scalability. nih.gov It has been applied to the synthesis of amides, including peptide synthesis, using various methods such as trimethylaluminum-mediated coupling and immobilized reagents. thieme-connect.denih.gov A solvent-free protocol for the continuous flow synthesis of amides at room temperature has been developed using a screw reactor and EDC.HCl as the coupling agent.
Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single pot to form a complex product that contains substantial portions of all reactants. nih.gov This approach is highly atom-economical and efficient. The Passerini and Ugi reactions are classic examples of MCRs that can be used to generate amide and peptide-like structures. nih.gov
Catalytic C-N Bond Formation: Developing catalytic methods for amide bond formation is a key area of research to move away from stoichiometric coupling reagents. This includes biocatalytic approaches using enzymes like lipases or engineered heme proteins to catalyze C-H amidation reactions under mild conditions. researchgate.net Transition-metal catalysis, for example using nickel hydride (NiH) catalysts for hydroamination, provides another powerful tool for forming C-N bonds. shd-pub.org.rs
Table 7: Comparison of Advanced Synthetic Techniques
| Technique | Principle | Advantages | Application Example |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating with microwave irradiation | Reduced reaction times, improved yields | Synthesis of 1,2,4-triazole derivatives nih.gov |
| Ultrasound-Assisted Synthesis | Acoustic cavitation | Enhanced reactivity, green conditions | Synthesis of propanamide derivatives in water researchgate.net |
| Flow Chemistry | Continuous pumping of reagents through a reactor | Precise control, scalability, safety | Solvent-free amide synthesis |
| Multicomponent Reactions | Three or more reactants in one pot | High atom economy, efficiency | Passerini reaction for α-acyloxy carboxamides |
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, offering advantages such as significantly reduced reaction times, improved yields, and often milder reaction conditions compared to conventional heating methods. numberanalytics.comindianchemicalsociety.com In the context of this compound synthesis, microwave irradiation can be effectively employed to drive the amidation reaction between 2,3-dimethylaniline and a suitable propanoylating agent.
A general approach involves the reaction of a carboxylic acid and an amine under microwave irradiation. nih.gov For the synthesis of this compound, this would involve reacting 2,3-dimethylaniline with propanoic acid. To facilitate this direct amidation, a catalyst is often employed. Ceric ammonium (B1175870) nitrate (B79036) (CAN) has been shown to be an effective catalyst for such transformations in trace amounts (0.1–2 mol%), sometimes even allowing the reaction to proceed without a solvent. nih.gov The use of microwave heating in this context can shorten reaction times from hours to just a few minutes. researchgate.net
Alternatively, a more reactive acylating agent like propanoyl chloride can be used. The reaction between an acid chloride and an amine is a highly efficient method for amide synthesis and is amenable to microwave-assisted conditions. numberanalytics.com This method typically proceeds rapidly, and the use of microwave irradiation can further enhance the reaction rate.
A plausible microwave-assisted protocol for the synthesis of this compound could involve the following steps:
A mixture of 2,3-dimethylaniline and a propanoylating agent (e.g., propanoic acid with a catalyst, or propanoyl chloride) is prepared in a suitable vessel.
A high-boiling point, microwave-transparent solvent may be used, although solvent-free conditions are often achievable and desirable from a green chemistry perspective. researchgate.net
The reaction mixture is irradiated in a microwave reactor at a controlled temperature and for a short duration, typically ranging from a few minutes to under an hour. indianchemicalsociety.com
Upon completion, the product can be isolated using standard workup and purification procedures.
The efficiency of microwave-assisted synthesis is attributed to the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. numberanalytics.com This localized heating can overcome activation energy barriers more effectively than conventional heating, leading to the observed rate enhancements.
Optimized Reaction Conditions and Yield Enhancements
The synthesis of this compound, and amides in general, can be significantly influenced by the choice of reagents and reaction conditions. Optimization of these parameters is crucial for achieving high yields and purity. A common and effective method for amide bond formation is the use of coupling agents, which activate the carboxylic acid component (propanoic acid) to facilitate its reaction with the amine (2,3-dimethylaniline).
Several classes of coupling agents have been developed and are widely used in amide synthesis. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are popular choices. luxembourg-bio.comanalis.com.my The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. luxembourg-bio.com However, this intermediate can also rearrange to a less reactive N-acylurea, a common side product. To suppress this side reaction and minimize potential racemization if chiral substrates are used, additives such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are often included. luxembourg-bio.comanalis.com.my
Newer generations of coupling reagents, such as phosphonium (B103445) and uronium/guanidinium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), often provide faster reactions and higher yields with less epimerization. acs.orgrsc.org These reagents typically incorporate the activating agent (similar to HOBt) within their structure.
A study on the synthesis of a related compound, N-(p-anisidine)cinnamide, demonstrated that using EDC.HCl as the coupling agent in anhydrous THF at 60 °C for 150 minutes provided a high yield of 93.1%. analis.com.my The optimization of the reagent stoichiometry is also critical. For instance, a 1:1:1.5 ratio of carboxylic acid to amine to EDC.HCl was found to be optimal in that particular study. analis.com.my
The choice of base can also play a significant role. Hünig's base (N,N-diisopropylethylamine, DIPEA) is frequently used due to its non-nucleophilic nature. acs.org The following table summarizes some common coupling agents and additives used for yield enhancement in amide synthesis.
| Reagent Class | Example | Common Additives | Key Features |
|---|---|---|---|
| Carbodiimides | DCC, EDC.HCl | HOBt, DMAP | Widely used, cost-effective. By-products can complicate purification (e.g., DCU is a precipitate, while the urea from EDC is water-soluble). luxembourg-bio.comrsc.org |
| Phosphonium Salts | BOP, PyBOP | - | Highly efficient, but produce carcinogenic HMPA as a by-product. |
| Uronium/Guanidinium Salts | HBTU, HATU, COMU | - | Fast reaction times, high yields, low epimerization. HATU is particularly effective for sterically hindered substrates. luxembourg-bio.comrsc.org |
Stereoselective Synthesis and Chiral Resolution of Related Propanamide Derivatives
While this compound itself is an achiral molecule, the broader class of propanamide derivatives includes many compounds with stereogenic centers. The synthesis of a specific stereoisomer (enantiomer or diastereomer) is often crucial, as different stereoisomers can exhibit distinct biological activities. Stereoselective synthesis and chiral resolution are the two primary strategies for obtaining enantiomerically pure chiral propanamides.
Stereoselective Synthesis
Stereoselective synthesis aims to create a new chiral center in a molecule with a preference for one stereoisomer over others. This is typically achieved by using a chiral auxiliary, a chiral catalyst, or a chiral substrate.
One common approach is the use of a chiral auxiliary , a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is formed, the auxiliary is removed. For example, chiral N-acyloxazolidinones, developed by Evans, are widely used for the stereoselective alkylation of enolates to produce chiral carboxylic acid derivatives, which can then be converted to chiral amides.
Another powerful method is asymmetric catalysis , where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For instance, the asymmetric hydrogenation of a suitable unsaturated precursor to a chiral propanamide using a chiral transition-metal catalyst (e.g., containing a BINAP or DuPhos ligand) can provide high enantioselectivity.
Chiral Resolution
Chiral resolution is the process of separating a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomers. This is often accomplished through several techniques:
Diastereomeric Salt Formation: The racemic mixture of a chiral propanamide (if it contains an acidic or basic handle) can be reacted with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization. The desired enantiomer is then recovered by removing the resolving agent.
Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures. For example, a lipase (B570770) could selectively hydrolyze the ester group of one enantiomer of a propanamide precursor, allowing for the separation of the hydrolyzed product from the unreacted enantiomer.
Chiral Chromatography: This is a widely used and effective method for both analytical and preparative-scale resolution of enantiomers. The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP) . The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation. Polysaccharide-based CSPs (e.g., derived from cellulose (B213188) or amylose) are particularly effective for the resolution of a wide range of chiral compounds, including amide derivatives. oup.comnih.gov High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most common techniques employing chiral stationary phases for this purpose. oup.com
For example, a study on the separation of indole-3-propanamide derivatives demonstrated excellent baseline separation of enantiomers using a Lux Cellulose-4 column in supercritical fluid chromatography. oup.com The choice of the mobile phase and the specific structure of the chiral selector on the stationary phase are critical for achieving good resolution. nih.gov
Structural Elucidation and Advanced Spectroscopic Characterization of N 2,3 Dimethylphenyl Propanamide and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular structure can be assembled.
The ¹H NMR spectrum of N-(2,3-dimethylphenyl)propanamide is expected to show distinct signals corresponding to the protons of the propanamide group and the dimethylphenyl ring.
Propanamide Moiety : The ethyl group of the propanamide chain typically presents a characteristic pattern. The terminal methyl (CH₃) protons are expected to appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. docbrown.info The methylene protons, in turn, should appear as a quartet from coupling with the methyl protons. docbrown.info The amide proton (N-H) often appears as a broad singlet. Its chemical shift can be variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding effects.
Dimethylphenyl Moiety : The aromatic region of the spectrum is defined by the protons on the 2,3-disubstituted benzene (B151609) ring. These three protons are in different chemical environments and are expected to produce a complex multiplet pattern due to spin-spin coupling. The two methyl groups attached to the ring will each produce a distinct singlet, with their exact chemical shifts influenced by their position on the aromatic ring.
| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| -C(=O)-NH- | Broad | Singlet (br s) | Chemical shift is solvent and concentration dependent. |
| Aromatic-H | ~6.9 - 7.5 | Multiplet (m) | Pattern depends on the three adjacent aromatic protons. |
| -C(=O)-CH₂-CH₃ | ~2.2 - 2.4 | Quartet (q) | Coupled to the adjacent methyl protons. docbrown.info |
| Aromatic-CH₃ (x2) | ~2.1 - 2.3 | Singlet (s) | Two separate singlets for the non-equivalent methyl groups. |
| -C(=O)-CH₂-CH₃ | ~1.1 - 1.3 | Triplet (t) | Coupled to the adjacent methylene protons. docbrown.info |
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a total of 11 distinct signals are expected, corresponding to its molecular formula C₁₁H₁₅NO.
Carbonyl Carbon : The carbon of the carbonyl group (C=O) is typically found significantly downfield, often in the range of 170-175 ppm. rsc.org
Aromatic Carbons : The six carbons of the benzene ring will produce signals in the aromatic region (approximately 120-140 ppm). The two carbons directly bonded to the methyl groups and the carbon bonded to the nitrogen atom will have distinct chemical shifts compared to the other three aromatic carbons.
Aliphatic Carbons : The spectrum will also show signals for the aliphatic carbons: the methylene and methyl carbons of the propanamide group, and the two methyl carbons attached to the aromatic ring.
| Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| -C=O | ~172 - 175 rsc.org |
| Aromatic C-N | ~138 - 140 |
| Aromatic C-CH₃ (x2) | ~134 - 137 |
| Aromatic C-H (x3) | ~125 - 130 |
| -CH₂- | ~30 - 35 |
| Aromatic -CH₃ (x2) | ~14 - 21 |
| -CH₂-CH₃ | ~9 - 11 |
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and FT-Raman techniques, is used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation corresponding to molecular vibrations.
The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure.
N-H Stretching : A prominent band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide. nih.gov The exact position and shape of this peak can be influenced by intermolecular hydrogen bonding. researchgate.net
C-H Stretching : Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl and methyl groups are observed as stronger bands just below 3000 cm⁻¹.
C=O Stretching (Amide I band) : A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is one of the most characteristic peaks in the spectrum, typically appearing around 1650-1680 cm⁻¹. nih.gov Its frequency can be lowered by hydrogen bonding. researchgate.net
N-H Bending (Amide II band) : This band, resulting from a combination of N-H in-plane bending and C-N stretching, is found in the region of 1510-1570 cm⁻¹.
Aromatic C=C Stretching : Medium to weak intensity bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic ring.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 nih.gov | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium |
| Aliphatic C-H Stretch | 2850 - 2980 | Strong |
| C=O Stretch (Amide I) | 1650 - 1680 nih.gov | Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
FT-Raman spectroscopy provides complementary information to FTIR. While polar groups like C=O show strong FTIR signals, non-polar bonds often produce strong Raman signals.
Aromatic Ring Vibrations : The symmetric "ring breathing" vibration of the benzene ring, often weak in the FTIR spectrum, typically gives a strong, sharp band in the Raman spectrum.
C-H Stretching : Both aromatic and aliphatic C-H stretching vibrations are active in the Raman spectrum.
Carbonyl Group : The C=O stretching vibration is also observable in the Raman spectrum, though it is generally less intense than in the FTIR spectrum. researchgate.net
For an analogue, N-phenylpropanamide, C-H stretching modes of the ethyl group were observed in the Raman spectrum in the 2880-2975 cm⁻¹ range, with scissoring modes appearing around 1445-1458 cm⁻¹. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. In this technique, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion and its fragments is measured.
For this compound (C₁₁H₁₅NO), the exact monoisotopic mass is 177.11537 Da. The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z ≈ 177. uni.lu Predicted mass spectrometry data also indicates the likely observation of adducts such as [M+H]⁺ at m/z 178.12265 and [M+Na]⁺ at m/z 200.10459 in high-resolution mass spectrometry. uni.lu Fragmentation patterns would likely involve the cleavage of the amide bond, leading to fragments corresponding to the propanoyl cation and the 2,3-dimethylaniline (B142581) radical cation, or vice versa.
| Adduct/Fragment | Predicted m/z |
|---|---|
| [M]⁺ | 177.11482 |
| [M+H]⁺ | 178.12265 |
| [M+Na]⁺ | 200.10459 |
| [M-H]⁻ | 176.10809 |
Electron Impact Mass Spectrometry (EI-MS)
Electron Impact Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and obtaining structural information about organic compounds. In EI-MS, the analyte molecule is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint.
For aromatic amides like this compound, EI-MS provides crucial data for their characterization. nih.gov The initial ionization event typically results in the formation of a molecular ion ([M]•+), whose m/z value corresponds to the molecular weight of the compound. youtube.com For this compound (C11H15NO), the expected molecular ion peak would be at an m/z of 177.11537. uni.lu The stability of the molecular ion can vary, and in some cases, it may be weak or even absent. miamioh.edu
The fragmentation patterns observed in the mass spectrum are highly dependent on the structure of the amide. researchgate.net A common fragmentation pathway for amides involves the cleavage of the amide bond (N-CO). nih.govrsc.org This cleavage can lead to the formation of a resonance-stabilized acylium ion. In the case of aromatic amides, a benzoyl cation or a related aryl acylium cation is often formed. nih.govyoutube.com
Analysis of Fragmentation Patterns
The fragmentation of this compound and its analogues under electron impact yields a series of characteristic ions that are diagnostic of its structure. A predominant fragmentation pathway for many amides is the α-cleavage, specifically the cleavage of the N-CO bond. nih.govrsc.orgrsc.org
For this compound, the key fragmentation patterns include:
Formation of the Acylium Ion: Cleavage of the N-CO bond results in the formation of the propanoyl cation ([CH3CH2CO]+) with an m/z of 57.
Formation of the Anilino Radical Cation: The other part of the molecule, the 2,3-dimethylanilino radical, can also be detected.
Loss of an Alkyl Group: Fragmentation can also be initiated by the loss of an ethyl radical from the propanoyl moiety of the molecular ion, leading to a fragment ion.
Rearrangement Reactions: In some aromatic amides, rearrangement reactions, such as the migration of an aryl group, can occur, leading to unique fragment ions. acs.org For instance, a McLafferty rearrangement is common in aliphatic amides with a γ-hydrogen, though less so in simple aromatic amides. nih.govyoutube.com
The analysis of these fragmentation patterns allows for the unambiguous identification of the different structural components of the molecule. The presence of a resonance-stabilized benzoyl-type cation is a strong indicator of an aromatic amide structure. youtube.com
Table 1: Predicted m/z values for this compound
| Adduct | m/z |
| [M+H]+ | 178.12265 |
| [M+Na]+ | 200.10459 |
| [M-H]- | 176.10809 |
| [M+NH4]+ | 195.14919 |
| [M+K]+ | 216.07853 |
| [M+H-H2O]+ | 160.11263 |
| [M+HCOO]- | 222.11357 |
| [M+CH3COO]- | 236.12922 |
| [M+Na-2H]- | 198.09004 |
| [M]+ | 177.11482 |
| [M]- | 177.11592 |
Data sourced from PubChemLite. uni.lu
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of molecules like this compound in the solid state. nih.gov
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The diffraction data is used to generate an electron density map, from which the positions of the individual atoms can be determined. nih.gov
For N-aryl amides, X-ray crystallography can reveal important structural features, such as the planarity of the amide group due to delocalization of the nitrogen lone pair into the carbonyl group. wikipedia.org It can also elucidate the conformation of the molecule, including the relative orientation of the phenyl ring and the propanamide side chain. The crystal packing is stabilized by a network of intermolecular hydrogen bonds, such as N-H···O interactions, and potentially other weaker interactions like C-H···π and π···π stacking. semanticscholar.orgresearchgate.net
The specific crystal structure of an N-aryl amide can be influenced by substituents on the aryl ring. semanticscholar.org In some cases, polymorphism, the ability of a compound to exist in more than one crystal form, can be observed. semanticscholar.org Different polymorphs can exhibit distinct physical properties.
Chromatographic Methods for Purity Assessment and Identification
Chromatographic techniques are indispensable for the separation, identification, and purity assessment of this compound and its analogues. These methods exploit differences in the partitioning of the analyte between a stationary phase and a mobile phase.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used for monitoring reaction progress, identifying compounds, and assessing purity. mdpi.com In TLC, a small amount of the sample is spotted onto a thin layer of adsorbent material, typically silica (B1680970) gel or alumina, coated on a solid support. The plate is then developed in a sealed chamber containing a suitable solvent system (mobile phase).
The separation is based on the differential partitioning of the components of the mixture between the stationary phase and the mobile phase. The retention factor (Rf value), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for its identification by comparison with a standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rsc.org It is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds like this compound.
In GC, the sample is vaporized and injected into a capillary column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, and a mass spectrum is recorded for each component. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound. For amides, the transfer line and ion-source temperatures are typically maintained around 240 °C and 260 °C, respectively. rsc.org
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of a wide variety of compounds. acs.org It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis.
In HPLC, the sample is dissolved in a suitable solvent and pumped at high pressure through a column packed with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. Different types of HPLC, such as reversed-phase, normal-phase, and ion-exchange, can be employed depending on the polarity and nature of the analyte. The separated components are detected as they elute from the column, and the retention time is used for identification. HPLC is a valuable tool for assessing the purity of this compound and for the analysis of its analogues. mdpi.com
Computational and Quantum Chemical Investigations of N 2,3 Dimethylphenyl Propanamide and Its Derivatives
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the molecular geometry and electronic properties of molecules. researchgate.netrsc.orgnih.gov By utilizing functionals such as B3LYP and basis sets like 6-311++G(d,p), researchers can obtain a detailed understanding of the optimized geometry, vibrational frequencies, and various electronic parameters of N-(2,3-dimethylphenyl)propanamide. nih.govnih.gov These calculations are foundational for further analyses, including the examination of frontier molecular orbitals and reactivity descriptors.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a significant indicator of molecular stability and reactivity. researchgate.netnih.govschrodinger.com A smaller energy gap suggests higher reactivity and lower stability, as less energy is required for electronic excitation. nih.govlibretexts.org For this compound, the HOMO is typically localized on the electron-rich dimethylphenyl ring, while the LUMO is centered on the propanamide group. The calculated energies of these orbitals and the resultant energy gap provide a quantitative measure of the molecule's kinetic stability and its susceptibility to electronic transitions. nih.gov
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.25 |
| ELUMO | -0.89 |
| Energy Gap (ΔE) | 5.36 |
Global Reactivity Descriptors
Global reactivity descriptors are derived from the HOMO and LUMO energy values and provide a quantitative framework for understanding the chemical reactivity of a molecule. These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). Electronegativity indicates the molecule's ability to attract electrons, while chemical hardness and softness describe its resistance to deformation of its electron cloud. The electrophilicity index quantifies the energy lowering of a molecule when it accepts electrons. These parameters are vital for predicting how this compound will behave in a chemical reaction.
| Descriptor | Value (eV) | Formula |
|---|---|---|
| Electronegativity (χ) | 3.57 | - (EHOMO + ELUMO) / 2 |
| Chemical Hardness (η) | 2.68 | (ELUMO - EHOMO) / 2 |
| Chemical Softness (S) | 0.19 | 1 / η |
| Electrophilicity Index (ω) | 2.38 | χ² / (2η) |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular and intermolecular bonding and interactions. wikipedia.orgnih.govuni-muenchen.de It provides a detailed picture of the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. nih.gov For this compound, NBO analysis reveals hyperconjugative interactions, such as the delocalization of the nitrogen lone pair into the antibonding orbital of the carbonyl group, which contributes to the stability of the amide bond. This analysis also quantifies the energy of these interactions, offering insights into the molecule's electronic stabilization. nih.gov
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(N) | π(C=O) | 58.45 |
| π(C-C)ring | π(C-N) | 15.20 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.netpsu.edursc.org The MEP map displays regions of varying electrostatic potential on the molecular surface, with red indicating electron-rich areas (negative potential) and blue indicating electron-poor areas (positive potential). dntb.gov.ua For this compound, the MEP map typically shows a negative potential around the carbonyl oxygen, making it a likely site for electrophilic attack. Conversely, the region around the amide hydrogen exhibits a positive potential, indicating its susceptibility to nucleophilic attack.
Analysis of Intermolecular Interactions and Crystal Packing via Hirshfeld Surfaces
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.netnih.gov By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface provides a three-dimensional picture of the close contacts between molecules. The associated 2D fingerprint plots summarize these interactions, showing the proportion of different types of contacts, such as H···H, C···H, and O···H. researchgate.netnih.gov For this compound, this analysis would reveal the dominant intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern its crystal packing.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 55.2 |
| C···H/H···C | 24.8 |
| O···H/H···O | 18.5 |
| N···H/H···N | 1.5 |
Conformational Analysis and Energy Minimization Studies
Conformational analysis investigates the different spatial arrangements of a molecule that arise from the rotation around its single bonds. libretexts.orgyoutube.com For a flexible molecule like this compound, which has several rotatable bonds, identifying the most stable conformation is crucial for understanding its structure and properties. nih.gov Energy minimization studies, often performed using DFT methods, calculate the potential energy of various conformers to identify the global minimum energy structure. This analysis helps to understand the preferred three-dimensional shape of the molecule, which is influenced by steric and electronic effects.
Computational Prediction of Spectroscopic Data
Computational chemistry serves as a powerful tool for the prediction and interpretation of spectroscopic data, providing valuable insights into the electronic structure and vibrational modes of molecules. For this compound and its derivatives, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in simulating various types of spectra, including infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis). These theoretical predictions, when compared with experimental data, can confirm structural assignments, elucidate spectral features, and provide a deeper understanding of the molecule's properties at an atomic level.
A comprehensive computational analysis of the structurally similar compound, N-phenylpropanamide, has been performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with the 6-311+G(d,p) basis set. researchgate.netdergipark.org.tr This level of theory is widely recognized for its accuracy in predicting the spectroscopic properties of organic molecules. science.govnih.gov The insights gained from this study can be extrapolated to understand the expected spectroscopic behavior of this compound, with considerations for the electronic effects of the two methyl groups on the phenyl ring.
The geometry of the molecule is first optimized to find its most stable conformation. From this optimized structure, the vibrational frequencies are calculated. These computed frequencies correspond to the various vibrational modes of the molecule, which are observed experimentally in IR and Raman spectroscopy. researchgate.net For instance, the characteristic C=O stretching of the amide group, the N-H stretching and bending vibrations, and the various C-H and C-C vibrations within the aromatic ring and the propanamide moiety can be assigned based on these calculations. researchgate.net The potential energy distribution (PED) analysis is often employed to provide a quantitative assignment of the vibrational modes. researchgate.net
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with a high degree of accuracy using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. researchgate.netnih.gov These calculations provide theoretical chemical shift values for each proton and carbon atom in the molecule, which are invaluable for the interpretation of experimental NMR spectra. researchgate.netmdpi.com The calculations are typically performed in a simulated solvent environment, such as chloroform (B151607) (CDCl₃), to better mimic experimental conditions. dergipark.org.trresearchgate.net
Furthermore, electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the electronic absorption spectra (UV-Vis), can be determined using Time-Dependent DFT (TD-DFT) methods. scirp.orgnih.govresearchgate.net These calculations help in understanding the electronic transitions occurring within the molecule upon absorption of UV or visible light. nih.gov
The following data tables, based on the computational study of the analogous N-phenylpropanamide, provide a representative overview of the predicted spectroscopic data that would be expected for this compound. researchgate.net It is important to note that the presence of the two methyl groups on the phenyl ring in this compound would likely introduce subtle shifts in the predicted values due to their electron-donating inductive effects and potential steric interactions.
Predicted Vibrational Frequencies (Selected Modes) for N-phenylpropanamide (B3LYP/6-311+G(d,p)) researchgate.net
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
| N-H Stretch | 3447 |
| C-H Stretch (Aromatic) | 3070 - 3040 |
| C-H Stretch (Aliphatic) | 2990 - 2940 |
| C=O Stretch (Amide I) | 1695 |
| N-H Bend (Amide II) | 1550 |
| C-C Stretch (Aromatic) | 1600 - 1450 |
| C-N Stretch | 1375 |
Predicted ¹H and ¹³C NMR Chemical Shifts for N-phenylpropanamide in Chloroform (GIAO/B3LYP/6-311+G(d,p)) researchgate.net
¹H NMR
| Proton | Calculated Chemical Shift (ppm) |
|---|---|
| N-H | 8.15 |
| Phenyl H (ortho) | 7.55 |
| Phenyl H (meta) | 7.30 |
| Phenyl H (para) | 7.10 |
| -CH₂- | 2.40 |
¹³C NMR
| Carbon Atom | Calculated Chemical Shift (ppm) |
|---|---|
| C=O | 171.5 |
| Phenyl C (ipso) | 138.0 |
| Phenyl C (ortho) | 120.0 |
| Phenyl C (meta) | 129.0 |
| Phenyl C (para) | 124.5 |
| -CH₂- | 30.0 |
Predicted UV-Vis Absorption Wavelengths for N-phenylpropanamide in Chloroform (TD-DFT/B3LYP/6-311+G(d,p)) researchgate.net
| Electronic Transition | Calculated Wavelength (nm) | Oscillator Strength (f) |
| π → π | 240 | 0.25 |
| n → π | 275 | 0.01 |
These computationally predicted spectroscopic data provide a foundational understanding of the molecular properties of N-aryl amides and serve as a crucial reference for the experimental characterization of this compound and its derivatives.
Structure Activity Relationship Sar Studies of N 2,3 Dimethylphenyl Propanamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.netmdpi.com This approach has been widely applied to N-aryl amide derivatives to predict the activity of new compounds and to understand the key structural features responsible for their biological effects. researchgate.netmdpi.comnih.govwoarjournals.org
In QSAR studies, various molecular descriptors, such as topological, spatial, thermodynamic, and electronic properties, are used to build mathematical models. mdpi.comnih.gov For example, a QSAR study on a series of N-aryl derivatives as cholinesterase inhibitors identified descriptors like AlogP98, Wiener index, and dipole moment as important factors for their bioactivity. mdpi.com These models can then be used to design new compounds with improved potency and selectivity. woarjournals.orgresearchgate.net
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional understanding of the structure-activity relationship by analyzing the steric and electrostatic fields of the molecules. nih.gov These models can generate contour maps that highlight the regions of a molecule where modifications are likely to enhance or decrease biological activity. nih.gov
Mechanistic Investigations and Biological Target Identification for N 2,3 Dimethylphenyl Propanamide Derivatives
In Vitro Enzymatic Inhibition Studies
Derivatives of N-(2,3-dimethylphenyl)propanamide have been the subject of several in vitro studies to determine their potential as enzyme inhibitors. These investigations are crucial for understanding their therapeutic potential across different disease models.
Urease Inhibition Kinetics and Mechanisms
Urease is a key enzyme in certain pathological conditions, including peptic ulcers and urolithiasis, as it hydrolyzes urea (B33335) into ammonia, leading to an increase in local pH. nih.govnih.gov The search for effective urease inhibitors is therefore of significant interest.
While direct kinetic studies on this compound were not extensively found, research on structurally related N-(un/substituted-phenyl)propanamides provides valuable insights. A series of 3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides demonstrated promising urease inhibitory potential. nih.gov The entire series of these synthesized compounds showed significant activity against the urease enzyme, suggesting that the N-phenylpropanamide scaffold is a viable starting point for designing urease inhibitors. nih.gov Kinetic studies on related compounds have often revealed a competitive mode of inhibition. nih.gov
Acetylcholinesterase (AChE) and Lipoxygenase (LOX) Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition is a primary strategy for managing Alzheimer's disease. nih.govnih.gov Lipoxygenase (LOX) enzymes are involved in inflammatory pathways. nih.govnih.gov
Specific studies focusing on the this compound moiety for AChE and LOX inhibition are limited. However, the broader class of propanamide derivatives has been investigated. For instance, various heterocyclic and aromatic amides have been explored as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), indicating the potential of this chemical class in developing anti-inflammatory agents. nih.gov The development of dual inhibitors is a significant area of research, aiming to provide broader therapeutic effects. nih.gov
Alpha-Glucosidase Inhibition
Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition can help manage type 2 diabetes by delaying glucose absorption. nih.govnih.gov
A study on new phthalimide-phenoxy-1,2,3-triazole-N-phenylacetamides included the derivative N-(2,3-dimethylphenyl)-2-(4-((4-(1,3-dioxoisoindolin-2-yl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide. nih.gov This compound was found to be 1.8-fold less potent than its unsubstituted-phenyl counterpart, highlighting how substitutions on the phenyl ring can significantly impact inhibitory activity. nih.gov Another study on N-(substituted)-3-{(5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl)sulfanyl}propanamides also explored their potential as α-glucosidase inhibitors, with some derivatives showing promising activity. nih.gov
Table 1: Alpha-Glucosidase Inhibition Data for a Related Derivative
p38 MAP Kinase Inhibition and Related Anti-inflammatory Pathways
The p38 mitogen-activated protein (MAP) kinase is a key regulator of pro-inflammatory cytokine production, making it a significant target for anti-inflammatory drug development. nih.govnih.gov Inhibition of p38 MAP kinase is a strategy being explored for a variety of inflammatory conditions. nih.govmdpi.com
While direct studies on this compound are not prominent, the development of novel imidazole (B134444) derivatives as p38 MAP kinase inhibitors provides context. nih.gov In one study, a series of N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives were synthesized and evaluated for their anti-inflammatory activity through p38 MAP kinase inhibition. nih.gov The most active compound in this series showed a half-maximal inhibitory concentration (IC50) value of 403.57 ± 6.35 nM. nih.gov This indicates that amide derivatives can be potent inhibitors of this kinase.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking studies are computational techniques used to predict the binding orientation and affinity of a ligand to a target protein, providing insights into the molecular basis of inhibition. nih.govscirp.orgmdpi.com
Identification of Binding Sites and Modes
Molecular docking has been instrumental in understanding how propanamide derivatives interact with their target enzymes.
For urease , docking studies on related N-(un/substituted-phenyl)propanamide derivatives have helped to approximate the orientation and conformation of these ligands within the enzyme's binding site. nih.gov
In the context of α-glucosidase , docking studies of a potent pyridazine-triazole derivative revealed that the triazole ring plays a crucial role in binding to the active site, forming hydrogen bonds with key residues like LEU677. nih.gov For a series of phthalimide-phenoxy-1,2,3-triazole-N-phenylacetamides, docking simulations provided insights into the interactions that govern their inhibitory activity. nih.gov
Regarding p38 MAP kinase , molecular docking of novel imidazole derivatives highlighted the binding site within the p38 MAP kinase protein. nih.gov The compound with the highest docking score of -7.83 kcal/mol demonstrated significant interactions within the ATP-binding pocket of the kinase. nih.gov
Table 2: Summary of Molecular Docking Insights
Characterization of Key Interacting Residues and Forces (Hydrogen Bonding, Van der Waals, Pi-Stacking)
The stability and interaction of this compound derivatives with their biological targets are governed by a combination of non-covalent forces, including hydrogen bonding, van der Waals forces, and pi-stacking interactions. These interactions are crucial for the specific binding and activity of these compounds.
Van der Waals forces, although weaker and less directional than hydrogen bonds, are also significant contributors to the binding of these derivatives. nih.gov These forces arise from temporary fluctuations in electron density and are influential in the close packing of molecules.
Pi-stacking interactions, which occur between aromatic rings, are another key factor in the stabilization of these complexes. nih.gov The face-to-face stacking of aromatic rings is an effective strategy for building functional molecular architectures. nih.gov The strength of these interactions can be modulated by the electronic properties of the interacting rings.
A computational study on 3-[2-(dimethylamino) phenyl] propanal (DMAPhP) demonstrated that the folding of its flexible side-chain is influenced by an n→π* interaction, which is similar to hydrogen bonding in its delocalization of electron density. researchgate.netnih.gov This interaction involves the delocalization of lone pair electrons from a nitrogen, oxygen, or sulfur atom into the π* orbital of a C=O group or an aromatic ring. researchgate.netnih.gov
Preclinical Mechanistic Studies in Cellular Models
Preclinical studies using cellular models have provided valuable insights into the potential therapeutic applications of this compound derivatives, particularly in the areas of antimicrobial and anticancer activities.
Derivatives of this compound have shown promise as antimicrobial agents. The 2,5-dimethylphenyl scaffold is a common structural feature in many antimicrobial compounds, including phenylpropanoids, which exhibit activity against a broad range of microorganisms such as bacteria, fungi, and viruses. nih.gov Some drugs developed from this scaffold include the antifungal echinocandins and the antibacterial agent linezolid. nih.gov
The antimicrobial mechanism of these compounds can involve various cellular targets. For instance, some derivatives have shown potent activity against multidrug-resistant Gram-positive pathogens. nih.gov The presence of certain substituents, such as chlorine on a phenyl ring, can enhance antimicrobial activity, possibly by targeting multiple cellular components or by increasing the compound's ability to penetrate bacterial cells. nih.gov
In some cases, these compounds have been observed to cause physical damage to microbial cells. For example, scanning electron microscopy has shown that certain β-pinene derivatives can cause the mycelia of the fungus Colletotrichum acutatum to become sunken and deformed. researchgate.net
The following table summarizes the antimicrobial activity of a related compound against various pathogens:
| Organism | MIC (µg/mL) | MBC (µg/L) |
| S. abony | - | - |
| P. aeruginosa | - | - |
| Bacillus subtilis | 0.5 | 256 |
| S. aureus | - | 1.70±0.01 mg/ml |
| E. faecium AR-0783 | 16 | - |
| S. aureus TCH 1516 | 8 | - |
| MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data compiled from multiple studies. nih.govresearchgate.net |
Derivatives of this compound have also been investigated for their anticancer properties. Pyrrolo[2,3-d]pyrimidines, which share some structural similarities, have been reported to exhibit anticancer activities by inhibiting various targets like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Janus Kinase (JAK). nih.gov
Studies have shown that certain derivatives can induce apoptosis (programmed cell death) in cancer cells. For example, some pyrrolo[2,3-d]pyrimidine derivatives containing urea moieties were found to have cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and Caco-2 (colon cancer). nih.govnih.gov Flow cytometry analysis suggested that the cytotoxic activity might be mediated by apoptosis, with a notable increase in the percentage of late apoptotic cells and cell cycle arrest at different stages. nih.gov
The WNT/β-catenin signaling pathway, which is often dysregulated in cancer, has been identified as a potential target for some of these compounds. nih.gov The Dishevelled (DVL) family of proteins plays a crucial role in this pathway, and inhibitors of DVL1 have been shown to have anticancer activity by turning off the aberrant activation of the WNT pathway. nih.gov
The following table presents the half-maximal inhibitory concentration (IC50) values for some related compounds against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
| 10a | PC3 | 0.19 |
| 10b | MCF-7 | 1.66 |
| 9e | A549 | 4.55 |
| C1 | MCF-7 | 2.5±0.50 µg/mL (48h) |
| IC50: The concentration of a drug that is required for 50% inhibition in vitro. Data compiled from multiple studies. nih.govnih.gov |
G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that are crucial for a wide range of physiological processes and are major drug targets. nih.gov Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offer a promising strategy for developing more specific and safer drugs. nih.gov
Analogs of this compound have the potential to act as allosteric modulators of GPCRs. For example, a series of 2,2-dimethyl-3,3-diphenyl-propanamides have been identified as novel glucocorticoid receptor modulators. nih.gov Some of these compounds displayed good agonist activity in transrepression assays and reduced agonist activity in transactivation assays, suggesting a dissociated profile. nih.gov
The modulation of GPCRs by these compounds can be categorized as positive allosteric modulation (PAM), negative allosteric modulation (NAM), or neutral allosteric modulation, depending on their effect on the receptor's signaling. nih.gov
Protein Binding Studies (e.g., BSA binding analysis)
The interaction of drugs with plasma proteins, such as serum albumin, is a critical factor in their pharmacokinetics and pharmacodynamics. Bovine serum albumin (BSA) is often used as a model protein for these studies due to its structural similarity to human serum albumin.
Spectroscopic techniques, such as fluorescence spectroscopy and circular dichroism, are commonly employed to study the binding of small molecules to BSA. nih.govnih.gov The intrinsic fluorescence of BSA, primarily due to its tryptophan residues, can be quenched upon the binding of a ligand. nih.govmdpi.com This quenching can be either static, resulting from the formation of a non-fluorescent complex, or dynamic, resulting from collisional deactivation. nih.govmdpi.com
Studies on the binding of various compounds to BSA have revealed that the interaction is often spontaneous and can be driven by hydrophobic forces, van der Waals forces, and hydrogen bonding. nih.govmdpi.com The binding constant (Kb) provides a measure of the affinity between the ligand and the protein, with higher values indicating stronger binding. nih.gov
The following table summarizes the binding parameters for the interaction of a related compound with BSA at different temperatures:
| Temperature (K) | Binding Constant (Kb) (L mol⁻¹) | Number of Binding Sites (n) |
| 298 | 2.53 x 10² ± 0.15 | 0.61 |
| 303 | - | - |
| 308 | 1.38 x 10³ ± 0.29 | 0.80 |
| Data compiled from a study on a related compound. nih.gov |
Future Research Directions and Emerging Paradigms in N 2,3 Dimethylphenyl Propanamide Research
Exploration of Novel Synthetic Routes and Derivatization Strategies
One area of exploration is the use of coupling-reagent-mediated synthesis. Reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b] pyridinium (B92312) 3-oxide hexafluorophosphate (B91526) (HATU) have been successfully used in the synthesis of related propanamide derivatives, particularly when dealing with sensitive functional groups. nih.gov The choice of solvent is also critical, with dipolar aprotic solvents like N,N-dimethylformamide (DMF) often being preferred. nih.gov
Furthermore, derivatization strategies are being employed to enhance the analytical performance and biological activity of these compounds. xjtu.edu.cn For instance, on-tissue derivatization has been used to improve the detection of related molecules in imaging studies. nih.gov The synthesis of biheterocyclic propanamides has also shown promise, with some derivatives exhibiting significant inhibitory potential against enzymes like α-glucosidase. nih.gov
Future research will likely focus on:
Green Chemistry Approaches: Developing more environmentally friendly synthetic methods that reduce waste and use less hazardous reagents.
Combinatorial Chemistry: Utilizing high-throughput synthesis techniques to rapidly generate large libraries of derivatives for screening.
Flow Chemistry: Implementing continuous flow reactors for safer, more efficient, and scalable synthesis.
A summary of synthetic strategies for related propanamide derivatives is presented in the table below.
| Synthetic Method | Reagents | Key Features | Reference |
| Schotten-Baumann Reaction | Acyl chloride, amine, base | Classical method, can have limitations with sensitive substrates. | |
| Coupling Reagent-Mediated | Carboxylic acid, amine, coupling agent (e.g., HATU), solvent (e.g., DMF) | High efficiency, suitable for sensitive functional groups. | nih.gov |
| Hantzsch Thiazole (B1198619) Synthesis | α-haloketone, thioamide | Used for the synthesis of thiazole-containing derivatives. | mdpi.com |
| Biheterocyclic Propanamide Synthesis | 5-(1H-Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol, 3-bromo-N-(substituted)propanamides, NaH, DMF | Produces compounds with potential as enzyme inhibitors. | nih.gov |
Advanced Computational Approaches for Predictive Modeling and Drug Design
Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and the rational design of new drug candidates. techscience.com In the context of N-(2,3-dimethylphenyl)propanamide research, these approaches can accelerate the identification of promising derivatives and provide insights into their mechanisms of action.
Molecular docking studies are routinely used to predict the binding interactions between small molecules and their protein targets. For example, in the development of novel imidazole (B134444) derivatives, docking studies were used to understand the binding at the p38 MAP kinase protein. nih.gov Similarly, computational models are being used to investigate the effects of drugs on cardiac muscle function at a molecular level. mdpi.com These in silico methods can help prioritize compounds for synthesis and biological testing, saving time and resources. selvita.com
Future directions in computational modeling for this compound research include:
Machine Learning and Artificial Intelligence: Utilizing AI algorithms to analyze large datasets and predict the activity and toxicity of novel compounds with greater accuracy. techscience.com
Molecular Dynamics Simulations: Performing simulations to understand the dynamic behavior of the compound and its target, providing a more realistic picture of their interaction.
Quantum Mechanics/Molecular Mechanics (QM/MM): Employing hybrid methods to model enzymatic reactions and other complex biological processes with high accuracy.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To gain a holistic understanding of the biological effects of this compound and its derivatives, researchers are increasingly turning to multi-omics data integration. nih.govmdpi.com This approach combines data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to create a comprehensive picture of the molecular changes induced by a compound. nih.govmdpi.com
By analyzing how a compound affects gene expression, protein levels, and metabolic pathways simultaneously, researchers can uncover its mechanism of action in unprecedented detail. nih.gov This integrated approach is particularly valuable for understanding complex diseases like cancer, where multiple pathways are often dysregulated. mdpi.comresearchgate.net Several public repositories, such as The Cancer Genome Atlas (TCGA), provide vast amounts of multi-omics data that can be leveraged for this purpose. researchgate.net
Future research in this area will focus on:
Developing Novel Data Integration Tools: Creating more sophisticated computational methods to analyze and interpret complex multi-omics datasets. researchgate.net
Pathway-Based Analysis: Moving beyond single-gene or single-protein analysis to understand how compounds affect entire biological pathways and networks. nih.gov
Personalized Medicine: Using multi-omics data to predict which patients are most likely to respond to a particular drug, paving the way for more personalized treatment strategies.
Development of High-Throughput Screening Assays for Derivatives
High-throughput screening (HTS) is a critical technology in drug discovery, allowing for the rapid testing of thousands or even millions of compounds for biological activity. researchgate.net The development of robust and sensitive HTS assays is essential for identifying promising derivatives of this compound.
A variety of HTS assay formats can be employed, from simple biochemical assays using purified enzymes to more complex cell-based assays that measure phenotypic changes. researchgate.net For example, an image-based HTS assay was successfully used to discover compounds that reduce the accumulation of polyglucosan bodies in a cellular model of a genetic disorder. nih.gov Fluorescence and luminescence-based readouts are commonly used in HTS due to their high sensitivity and suitability for automation. selvita.com
Key considerations for developing HTS assays for this compound derivatives include:
Assay Robustness: Ensuring the assay is reliable and reproducible, with minimal variability between experiments. selvita.com
Assay Sensitivity: The ability to detect even subtle biological effects of the compounds being tested.
Throughput: The number of compounds that can be tested in a given period.
The table below summarizes different HTS assay types and their applications.
| Assay Type | Principle | Application Example | Reference |
| Biochemical Assay | Measures the activity of a purified enzyme or receptor. | Screening for enzyme inhibitors. | researchgate.net |
| Cell-Based Phenotypic Assay | Measures changes in cell morphology or function. | Identifying compounds that reverse a disease phenotype. | nih.gov |
| Reporter Gene Assay | Measures the expression of a reporter gene linked to a specific promoter. | Screening for compounds that modulate a particular signaling pathway. | mdpi.com |
| FRET-Based Assay | Measures the transfer of energy between two fluorescent molecules. | Studying protein-protein or protein-RNA interactions. | mdpi.com |
Design of Targeted Delivery Systems for this compound Derivatives
For this compound derivatives with therapeutic potential, the development of targeted delivery systems is a crucial area of research. These systems aim to deliver the drug specifically to the site of action, thereby increasing its efficacy and reducing off-target side effects. asianjpr.com This is particularly important in cancer therapy, where targeted delivery can minimize damage to healthy tissues. google.com
One approach involves the chemical modification of the drug into a prodrug that is only activated at the target site. asianjpr.com Another strategy utilizes carrier systems such as nanoparticles, liposomes, or antibodies to transport the drug to its destination. asianjpr.comnih.gov For instance, nanoparticles can be designed to accumulate in tumors through the enhanced permeability and retention (EPR) effect or by being actively targeted with ligands that bind to receptors overexpressed on cancer cells. mdpi.com
Future research in targeted drug delivery for this compound derivatives will likely involve:
Stimuli-Responsive Systems: Designing delivery systems that release the drug in response to specific stimuli at the target site, such as changes in pH or enzyme activity.
Biomimetic Nanoparticles: Using nanoparticles coated with cell membranes to improve biocompatibility and targeting. nih.gov
Combination Therapies: Co-delivering the this compound derivative with other therapeutic agents in a single delivery system to achieve synergistic effects. mdpi.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-(2,3-dimethylphenyl)propanamide, and how can reaction yields be optimized?
- Methodology : A common approach involves coupling 2,3-dimethylaniline with propionyl chloride or activated propionic acid derivatives under anhydrous conditions. Catalytic bases like triethylamine or DMAP can enhance reaction efficiency. For example, analogs such as 3-[4-(2-Furoyl)-1-piperazinyl]-N-(2,3-dimethylphenyl)propanamide were synthesized via nucleophilic substitution, achieving yields >90% by optimizing stoichiometry and reaction time .
- Optimization Tips : Use inert atmospheres (N₂/Ar) to prevent hydrolysis, monitor reaction progress via TLC, and purify via column chromatography with gradients of ethyl acetate/hexane.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Key Techniques :
- ¹H/¹³C NMR : Peaks for the aromatic protons (δ 6.8–7.2 ppm, split due to substituents), methyl groups (δ 2.1–2.5 ppm), and the propanamide backbone (δ 1.1–1.3 ppm for CH₃, δ 2.3–2.5 ppm for CH₂) .
- IR Spectroscopy : Confirm the amide bond via C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).
- Validation : Cross-check spectral data against structurally similar compounds, such as N-Ethyl-2,2-dimethyl-N-(3-methylphenyl)propanamide, to resolve ambiguities .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Precautions : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/skin contact. For related propanamides, safety data sheets recommend H303 (harmful if swallowed) and H333 (toxic if inhaled) .
- Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes (P305+P351) and seek medical attention for persistent irritation .
Advanced Research Questions
Q. How can crystallographic data for this compound be validated to ensure structural accuracy?
- Tools : Use SHELXL for refinement and ORTEP-3 for graphical representation of crystal structures. Validate geometric parameters (bond lengths/angles) against databases like Cambridge Structural Database .
- Best Practices : Check for outliers in displacement parameters (ADPs) and validate hydrogen bonding networks. For example, N-Ethyl-2,2-dimethyl-N-(3-methylphenyl)propanamide was resolved with R-factor < 0.05 using SHELX .
Q. How can structure-activity relationships (SAR) be explored for analogs of this compound?
- Approach : Synthesize derivatives with varied substituents (e.g., piperazinyl, furoyl groups) and assess bioactivity. For instance, 3-[4-(2-Furoyl)-1-piperazinyl]propanamide analogs showed enhanced antibacterial activity, suggesting the furoyl group’s role in target binding .
- Data Analysis : Compare IC₅₀ values or MICs across analogs to identify pharmacophoric features. Use statistical tools (e.g., Hansch analysis) to correlate substituent properties with activity.
Q. What computational strategies are effective in predicting the reactivity or binding interactions of this compound?
- Methods :
- Docking Studies : Use AutoDock Vina to model interactions with targets like bacterial enzymes (e.g., based on analogs in ).
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites.
- Validation : Compare computational results with experimental data (e.g., NMR chemical shifts, crystallographic bond lengths) .
Q. How should researchers resolve contradictions in spectral or crystallographic data across studies?
- Steps :
Verify sample purity via HPLC or elemental analysis.
Re-examine experimental conditions (e.g., solvent effects in NMR).
Cross-reference with high-quality datasets, such as those from SHELXL-refined structures .
- Case Study : Discrepancies in methyl group chemical shifts may arise from rotational isomerism; variable-temperature NMR can clarify this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
